molecular formula C16H18O4 B089365 Dimethoxy di-p-cresol CAS No. 13990-86-8

Dimethoxy di-p-cresol

Cat. No. B089365
CAS RN: 13990-86-8
M. Wt: 274.31 g/mol
InChI Key: QXKAEQCGFVTAMN-UHFFFAOYSA-N
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Description

  • Introduction Dimethoxy di-p-cresol, also known as 2,6-dimethoxy-p-cresol, is a compound synthesized from p-cresol. It has attracted interest in various scientific studies due to its unique chemical structure and properties.

  • Synthesis Analysis The synthesis of 2,6-dimethoxy-p-cresol involves the bromination of p-cresol to produce 2,6-dibromo-p-cresol (DMB), followed by a reaction with methanol and sodium. This process, catalyzed by 2,6-dimethoxy-cresol (DMC), leads to a high yield (≥98%) and purity (≥95%) (Jiao Lin-de, 2011).

  • Molecular Structure Analysis The molecular structure of compounds similar to dimethoxy di-p-cresol, such as dimethoxo(tetraphenylporphyrinato)phosphorus(V) chloride, has been determined using X-ray analysis, revealing an octahedral coordination geometry for the central atom (Yunqing Lin et al., 1994).

  • Chemical Reactions and Properties

    • Studies on the oxidative coupling of p-cresol have shown the formation of ortho-ortho linkages in concentrated solutions, indicating the reactivity of p-cresol derivatives in oxidation reactions (AsakuraKouichi et al., 1995).
    • Radical-scavenging activity and cytotoxicity studies of p-cresol dimers demonstrate their potential as antioxidants, highlighting the chemical reactivity of p-cresol derivatives (Y. Kadoma et al., 2010).
  • Physical Properties Analysis Research on the physical properties of p-cresol mixtures, such as those with dimethyl sulfoxide, offers insights into the physical characteristics of p-cresol derivatives. Parameters like density, viscosity, and compressibility have been extensively studied (P. Umadevi et al., 1995).

  • Chemical Properties Analysis

    • The stoichiometry of reactions involving p-cresol, such as with horseradish peroxidase, reveals insights into the chemical properties and reactivity of p-cresol compounds (W. D. Hewson & H. Dunford, 1976).
    • Biocatalytic polymerization studies of p-cresol suggest ortho-ortho C−C coupling as a dominant mechanism, further elucidating the chemical behavior of p-cresol derivatives (S. Sahoo et al., 2002).

Scientific Research Applications

  • Dimethoxy di-p-cresol, synthesized through the bromination of p-cresol and subsequent reactions, shows potential in organic synthesis and chemical production (Jiao Lin-de, 2011).

  • Its derivatives, like p-cresol dimers, demonstrate significant antioxidant and anti-inflammatory activities, suggesting applications in food preservation and pharmaceuticals (Kadoma et al., 2010).

  • The compound's involvement in the biocatalytic polymerization of p-cresol, indicating its role in polymer science and material engineering (Sahoo et al., 2002).

  • Its presence in the formation of intramolecular poly(4-hydroxystyrene) dimer radical cation, relevant to lithography and polymer chemistry (Okamoto et al., 2008).

  • The selective oxidative coupling of p-cresol to produce an ortho-ortho direct-linked dimer highlights its utility in organic synthesis and chemical modification processes (AsakuraKouichi et al., 1995).

  • Its involvement in the oxidative coupling reaction of phenols with dichromate, relevant for synthetic chemistry and materials science (Tanaka et al., 1970).

Safety And Hazards

While specific safety and hazard information for Dimethoxy di-p-cresol is not available, it’s important to handle all chemicals with appropriate safety measures. Cresol, a related compound, is known to be toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage .

properties

IUPAC Name

2-(2-hydroxy-3-methoxy-5-methylphenyl)-6-methoxy-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-9-5-11(15(17)13(7-9)19-3)12-6-10(2)8-14(20-4)16(12)18/h5-8,17-18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKAEQCGFVTAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161193
Record name Dimethoxy di-p-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethoxy di-p-cresol

CAS RN

13990-86-8
Record name Dimethoxy di-p-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013990868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethoxy di-p-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHOXY DI-P-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9799E271ZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Bu3MeNMnO4 (10.9 g, 34.1 mmol) was dissolved in CH2Cl2 (250 mL) placed in an ice bath and allowed to cool. Then 2-methoxy-4-methylphenol (9.95 g, 72.0 mmol) was added dropwise to the CH2Cl2 solution and allowed to react with stirring for 1 h at 0° C. under N2. The reaction mixture was diluted with H2O (˜200 mL) and the mixture stirred for an additional 30 min. The mixture was filtered through a glass-wool plug to remove the MnO2 and the organic layer separated. The organic layer was washed with 0.1 M HCl (3×150 mL), brine (50 mL), and then dried over MgSO4. Removal of the solvent under reduced pressure afforded 1 as a yellow powder (5.97 g, 60% yield). Purification of 1 was achieved using column chromatography on silica gel and elution with ethyl acetate/hexanes (1/4, v/v) to afford a 50% overall yield.
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Komljenović - 2015 - ffa.uni-lj.si
The importance of appearance in modern society is constantly increasing and this is why the number of people, who want to approach the ideal of beauty aspects of the society, is …
Number of citations: 0 www.ffa.uni-lj.si

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